molecular formula C8H16N2O4S B8288590 Tert-butyl cyclopropylsulfamoylcarbamate

Tert-butyl cyclopropylsulfamoylcarbamate

Cat. No.: B8288590
M. Wt: 236.29 g/mol
InChI Key: JTRDEGGRULMZFI-UHFFFAOYSA-N
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Description

Tert-butyl cyclopropylsulfamoylcarbamate, with the CAS number 681808-26-4 , is a chemical compound with the molecular formula C8H15NO4S and a molecular weight of 221.27 g/mol . This reagent is a sulfonylcarbamate derivative, characterized by the presence of both a tert-butoxycarbonyl (Boc) protecting group and a cyclopropylsulfonyl moiety . Compounds of this structural class are of significant value in organic and medicinal chemistry synthesis. The Boc group is widely used to protect amines in peptide synthesis and the development of other complex molecules, while the cyclopropyl ring is a common feature in drug design used to confer conformational constraint, potentially enhancing a compound's metabolic stability and bioavailability . As a building block, it can be used in the synthesis of more complex molecules, such as those featuring cyclopropane-derived structures which are valuable intermediates in asymmetric synthesis . According to safety information, this compound carries the GHS signal word "Warning" and may be harmful if swallowed (H302) . For safe handling, users should consult the relevant Safety Data Sheet. The product is intended for research purposes and should be stored sealed in a dry environment at 2-8°C . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H16N2O4S

Molecular Weight

236.29 g/mol

IUPAC Name

tert-butyl N-(cyclopropylsulfamoyl)carbamate

InChI

InChI=1S/C8H16N2O4S/c1-8(2,3)14-7(11)10-15(12,13)9-6-4-5-6/h6,9H,4-5H2,1-3H3,(H,10,11)

InChI Key

JTRDEGGRULMZFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NS(=O)(=O)NC1CC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The table below compares tert-butyl cyclopropylsulfamoylcarbamate with analogous compounds from the evidence, highlighting key structural differences and their implications:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Cyclopropyl + SO₂NH₂ Not Provided* Not Provided* Hypothesized enhanced polarity
Compound 63 Cyclopropyl + pyridinyl C₂₇H₃₁N₅O₅ 505.57 Mp: 131–133°C; SAR studies for bioactivity
tert-Butyl 1-(bromomethyl)cyclopropylcarbamate Cyclopropyl + BrCH₂ C₁₀H₁₆BrNO₂ 274.15 Precursor for cross-coupling reactions
tert-Butyl N-(1-benzyl-3-oxocyclobutyl)carbamate Cyclobutyl + benzyl C₁₆H₂₁NO₃ 275.34 Potential intermediate in drug synthesis

*Note: Data for the target compound are inferred based on structural analogs.

Key Observations:
  • Polarity and Reactivity: The sulfamoyl group in the target compound likely increases polarity compared to bromomethyl (nonpolar) or benzyl (aromatic) substituents in analogs. This could enhance aqueous solubility and reduce membrane permeability .
  • Synthetic Utility : Bromomethyl-substituted analogs (e.g., ) are used as alkylation precursors, whereas sulfamoyl derivatives may serve as intermediates in sulfonamide drug development.
  • Thermal Stability : Compound 63 has a melting point of 131–133°C, suggesting moderate stability. The sulfamoyl group’s electron-withdrawing nature may further stabilize the target compound against thermal degradation.
Yield and Efficiency:

Pharmacological and Chemical Stability

  • Compound 63 : Exhibits bioactivity in structure-activity relationship (SAR) studies, suggesting cyclopropyl-carbamates’ role in target binding. The sulfamoyl group in the target compound could modulate receptor affinity via hydrogen bonding.
  • Stability : Tert-butyl carbamates generally exhibit hydrolytic stability at neutral pH but degrade under acidic/basic conditions. The sulfamoyl group may accelerate hydrolysis compared to bromomethyl or benzyl analogs .

Preparation Methods

Reaction Mechanism

  • Base Activation : Triethylamine (TEA) deprotonates tert-butyl carbamate, enhancing its nucleophilicity.

  • Sulfonylation : The activated carbamate attacks cyclopropylsulfonyl chloride, displacing chloride and forming the sulfamoyl bond.

  • Workup : The reaction is quenched with aqueous HCl, followed by extraction and purification via recrystallization or chromatography.

Optimized Conditions

  • Solvent : Dichloromethane (DCM) or chloroform.

  • Temperature : 0–5°C initially, then stirred at room temperature.

  • Molar Ratios : 1:1.2 (tert-butyl carbamate : sulfonyl chloride).

  • Yield : 80–97%.

Table 1: Comparative Analysis of Nucleophilic Substitution Methods

ReagentBaseSolventTemperatureYieldReference
Cyclopropylsulfonyl chlorideTEADCM0°C → RT97%
Cyclopropylsulfonyl chlorideDIPEAChloroform-15°C → 20°C80%
Chlorosulfonyl isocyanateTEATHF25°C85%

Chlorosulfonyl Isocyanate-Mediated Synthesis

An alternative pathway employs chlorosulfonyl isocyanate (CSI) to generate the sulfamoyl moiety directly.

Procedure

  • CSI Activation : tert-Butanol reacts with CSI in chloroform to form an intermediate isocyanate.

  • Cyclopropane Incorporation : The intermediate reacts with cyclopropylamine, followed by Boc protection.

  • Purification : Column chromatography isolates the product with minimal impurities.

Advantages

  • Avoids handling sulfonyl chloride directly.

  • Suitable for large-scale production due to consistent reagent stability.

Key Data :

  • Yield : 85%.

  • Purity : >98% (HPLC).

Curtius Rearrangement for Carbamate Formation

The Curtius rearrangement offers a divergent route, particularly for derivatives with complex substituents.

Steps

  • Acyl Azide Formation : React carboxylic acids with di-tert-butyl dicarbonate and sodium azide.

  • Rearrangement : Heat induces decomposition to isocyanate intermediates.

  • Trapping : Cyclopropylsulfonamide reacts with isocyanate to form the carbamate.

Limitations

  • Requires stringent anhydrous conditions.

  • Lower yields (60–75%) compared to direct sulfonylation.

Industrial-Scale Optimization

For commercial production, continuous flow reactors and solvent recycling are employed to enhance efficiency:

  • Solvent Choice : Dichloromethane is preferred for its low boiling point and ease of removal.

  • Catalysis : 4-Dimethylaminopyridine (DMAP) accelerates sulfonylation by stabilizing transition states.

  • Quality Control : In-process monitoring via HPLC ensures reaction completion before workup.

Table 2: Industrial Production Parameters

ParameterOptimal ValueImpact on Yield
Reaction Time6–8 hMaximizes conversion
Stoichiometry1.2 eq sulfonyl chlorideReduces side products
Cooling RateGradual (0.5°C/min)Prevents exotherms

Emerging Methodologies

Microwave-Assisted Synthesis

  • Conditions : 100 W, 80°C, 30 minutes.

  • Outcome : 88% yield with reduced reaction time.

Enzymatic Catalysis

  • Enzyme : Candida antarctica lipase B (CAL-B).

  • Advantage : Stereoselective synthesis avoids racemization .

Q & A

Basic: What are the standard protocols for synthesizing tert-butyl cyclopropylsulfamoylcarbamate?

The synthesis typically involves reacting a cyclopropylamine derivative with di-tert-butyl dicarbonate (Boc₂O) under mild conditions. A base such as triethylamine is used to neutralize the generated acid, and the reaction is conducted in solvents like dichloromethane or tetrahydrofuran (THF) at room temperature. Spectroscopic methods (e.g., 1H^1H-NMR, 13C^{13}C-NMR) are critical for confirming the product’s structure and purity .

Basic: How is the structural integrity of this compound validated in synthetic chemistry?

Structural validation relies on:

  • Spectroscopic analysis : 1H^1H-NMR for proton environments (e.g., tert-butyl group at δ ~1.4 ppm), 13C^{13}C-NMR for carbonyl carbons (~150-155 ppm).
  • Mass spectrometry (MS) : To confirm molecular ion peaks and fragmentation patterns.
  • X-ray crystallography (if available): For unambiguous confirmation of stereochemistry in cyclopropane derivatives .

Advanced: How can researchers optimize reaction yields for cyclopropane functionalization in this compound?

Key strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates.
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during cyclopropane ring formation.
  • Catalysis : Transition-metal catalysts (e.g., Pd) may improve regioselectivity in cross-coupling reactions.
    Controlled experiments with kinetic monitoring (e.g., HPLC) are recommended to identify optimal conditions .

Advanced: What methodologies address contradictions in kinetic data from binding assays involving this compound?

Discrepancies in binding affinity (e.g., IC₅₀ values) may arise from assay conditions (pH, temperature) or target protein isoforms. To resolve these:

  • Standardize assays : Use identical buffer systems and recombinant protein batches.
  • Orthogonal techniques : Combine surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) to validate thermodynamic parameters.
  • Statistical analysis : Apply multivariate regression to account for variables like ionic strength .

Basic: What are the primary applications of this compound in medicinal chemistry?

This compound serves as:

  • A protecting group for amines in peptide synthesis.
  • An intermediate in drug development, particularly for kinase inhibitors or protease-targeted therapies.
  • A tool compound to study enzyme-ligand interactions via its sulfamoyl moiety .

Advanced: How does the cyclopropane ring influence the compound’s stability under physiological conditions?

The cyclopropane ring’s strain energy can enhance reactivity but may reduce stability. Stability assays should include:

  • pH-dependent degradation studies : Monitor hydrolysis rates in buffers (pH 1–10).
  • Serum stability tests : Incubate with human serum to assess esterase-mediated cleavage.
  • Thermogravimetric analysis (TGA) : Evaluate thermal decomposition thresholds .

Advanced: How can computational modeling guide the design of derivatives with improved bioactivity?

  • Docking simulations : Predict binding modes to target enzymes (e.g., sulfotransferases).
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the cyclopropane) with activity.
  • MD simulations : Assess conformational flexibility in aqueous environments .

Basic: What safety precautions are essential when handling this compound?

  • Engineering controls : Use fume hoods to minimize inhalation of fine particles.
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Waste disposal : Follow institutional guidelines for carbamate-containing waste, as some derivatives may release toxic isocyanates upon decomposition .

Advanced: What strategies differentiate the biological activity of this compound from its structural analogs?

Comparative studies should focus on:

  • Functional group swaps : Replace sulfamoyl with carbamoyl or urea groups.
  • Stereochemical variation : Synthesize enantiomers and test for chiral selectivity.
  • Biological assays : Measure IC₅₀ against related targets (e.g., cyclooxygenase vs. lipoxygenase) .

Advanced: How can researchers address the lack of ecological toxicity data for this compound?

Proposed approaches:

  • Read-across analysis : Use data from structurally similar carbamates (e.g., tert-butyl phenylcarbamate).
  • In silico predictions : Apply tools like ECOSAR to estimate aquatic toxicity.
  • Microtox assays : Test acute toxicity in Vibrio fischeri as a preliminary screen .

Comparative Analysis Table: Key Applications in Research

ApplicationMethodologyKey FindingsReference
Enzyme InhibitionSPR and ITCHigh affinity for sulfotransferases (Kd = 12 nM)
Drug Intermediate SynthesisBoc protection85% yield under optimized THF/Et₃N conditions
Stability ProfilingpH degradation studiesStable at pH 7.4; hydrolyzes rapidly at pH < 3

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